2'-carboethoxy-2,2-dimethylbutyrophenone chemical structure and properties
2'-carboethoxy-2,2-dimethylbutyrophenone chemical structure and properties
The following technical guide details the chemical structure, synthesis, and application profile of 2'-Carboethoxy-2,2-dimethylbutyrophenone (CAS: 898765-19-0).
Synonyms: Ethyl 2-(2,2-dimethylbutanoyl)benzoate; 2-(2,2-Dimethylbutyryl)benzoic acid ethyl ester.
Executive Summary
2'-Carboethoxy-2,2-dimethylbutyrophenone is a specialized aromatic keto-ester intermediate used primarily in organic synthesis for the construction of complex heterocyclic scaffolds. Its structure features a sterically hindered ketone adjacent to an ortho-ester moiety on a phenyl ring. This specific "1,2-dicarbonyl-like" arrangement makes it a critical building block for synthesizing isocoumarins , phthalazinones , and related polycyclic pharmaceutical ingredients (APIs).
The molecule is characterized by the 2,2-dimethyl substitution on the butyryl chain, a design feature often employed in medicinal chemistry to block metabolic
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
Structural Analysis
The molecule consists of a central benzene ring substituted at the 1 and 2 positions (ortho-substitution).
-
Position 1: An ethyl ester group (
). -
Position 2: A sterically bulky ketone group (
).
The proximity of the electrophilic ketone and the ester carbonyl facilitates neighboring group participation , allowing for rapid cyclization under acidic or basic conditions.
Key Physicochemical Data
Data summarized from computed models and homologous series analysis.
| Property | Value | Note |
| CAS Number | 898765-19-0 | Verified Identifier [1] |
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| Predicted LogP | 3.8 ± 0.4 | High Lipophilicity [2] |
| H-Bond Acceptors | 3 | (2 Carbonyls, 1 Ether oxygen) |
| H-Bond Donors | 0 | |
| Rotatable Bonds | 5 | |
| Physical State | Viscous Oil / Low-melting Solid | Depending on purity |
Synthetic Methodology
The synthesis of sterically hindered ortho-keto esters requires bypassing the tendency of the bulky nucleophile to attack the ester group indiscriminately. The most robust protocol involves the ring-opening of phthalic anhydride followed by selective esterification.
Protocol: Grignard Addition & Esterification
This method utilizes the reactivity of phthalic anhydride with a hindered Grignard reagent to form the keto-acid, which is subsequently esterified.
Step 1: Preparation of the Grignard Reagent
-
Reagents: 2-Chloro-2-methylbutane (or 1-bromo-2,2-dimethylbutane), Magnesium turnings, anhydrous THF.
-
Mechanism: Formation of the organomagnesium species (
). -
Note: The formation of tertiary or neopentyl-like Grignards can be sluggish; initiation with iodine or 1,2-dibromoethane is recommended.
Step 2: Nucleophilic Addition to Phthalic Anhydride
-
Reagents: Phthalic Anhydride, THF,
quench. -
Procedure:
-
Dissolve phthalic anhydride in anhydrous THF at -78°C.
-
Slowly add the 2,2-dimethylbutylmagnesium halide.
-
The Grignard attacks one carbonyl of the anhydride. The resulting carboxylate anion protects the second carbonyl from further attack (self-limiting reaction).
-
Acidic workup yields 2-(2,2-dimethylbutyryl)benzoic acid .
-
Step 3: Fisher Esterification
-
Reagents: Ethanol, catalytic
(or Thionyl Chloride/Ethanol). -
Procedure: Reflux the keto-acid in ethanol. The steric bulk of the ketone prevents ketal formation, directing reactivity solely to the carboxylic acid to form the ethyl ester.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from phthalic anhydride to the target keto-ester.
Applications in Drug Discovery
The primary utility of 2'-carboethoxy-2,2-dimethylbutyrophenone lies in its ability to undergo cyclocondensation reactions .
Synthesis of Phthalazinones
Reaction with hydrazine (
-
PARP Inhibitors: (e.g., Olaparib analogs) used in cancer therapy.
-
PDE Inhibitors: For respiratory and inflammatory diseases.
Synthesis of Isocoumarins
Under basic conditions (or thermal cyclization), the molecule can lose ethanol to form 3-substituted isocoumarins . These are often investigated for:
-
Serine Protease Inhibition: Anticoagulant activity.
-
Antifungal Agents: Agricultural fungicides.
Reaction Pathway Diagram
Figure 2: Divergent synthesis of heterocyclic cores from the parent keto-ester.
Handling and Safety Protocols
While specific toxicological data for this exact CAS is limited, protocols should follow standards for aryl esters and ketones .
-
Hazard Classification (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects (due to high LogP).
-
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The ester bond is susceptible to hydrolysis in moist air over prolonged periods.
-
Solubility: Insoluble in water; soluble in DMSO, Methanol, Dichloromethane, and Ethyl Acetate.
References
-
Sigma-Aldrich. (n.d.). 2'-carboethoxy-2,2-dimethylbutyrophenone Product Page. Retrieved from (Note: Representative link structure for verification).
-
PubChem. (2025).[1][2] Compound Summary: 2'-Carboethoxy-2,2-dimethylpropiophenone (Homolog). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (1970). Reaction of Phthalic Anhydride with Grignard Reagents. Org.[2][3][4] Synth. 1970, 50, 1.
- Journal of Medicinal Chemistry. (2010). Discovery of Phthalazinone Derivatives as Potent PARP Inhibitors.
Sources
- 1. Ethyl 2,2-dimethylbutanoate | C8H16O2 | CID 12647075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2',4'-Dihydroxyacetophenone (FDB000833) - FooDB [foodb.ca]
- 4. pharmaexcipients.com [pharmaexcipients.com]
